Methyl 2-hydroxyhex-3-enoate
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Overview
Description
Methyl 2-hydroxyhex-3-enoate: is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a liquid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyhex-3-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 2-hydroxyhex-3-enoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyhex-3-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 2-hydroxyhex-3-enoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyhex-3-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 2-hydroxyhexanoate: Similar structure but lacks the double bond.
Ethyl 2-hydroxyhex-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-hydroxyhex-3-enoate is unique due to the presence of both hydroxyl and ester functional groups, as well as the double bond in its structure. This combination of features makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-hydroxyhex-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h4-6,8H,3H2,1-2H3 |
InChI Key |
FRINUAXBWOEPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C(=O)OC)O |
Origin of Product |
United States |
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